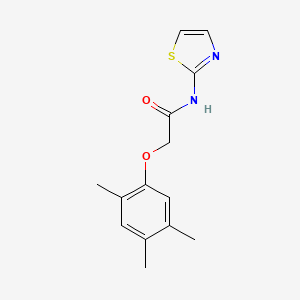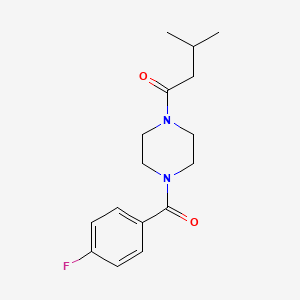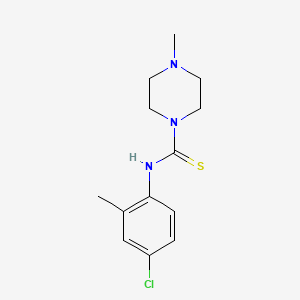
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In
作用機序
The mechanism of action of N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
One of the advantages of using N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its antimicrobial and anti-inflammatory properties. This compound can be used in studies related to bacterial and fungal infections, as well as inflammation and autoimmune diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the use of N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide in scientific research. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Another potential direction is the use of this compound in studies related to inflammation and autoimmune diseases. Further studies are needed to determine the full potential of this compound in scientific research.
Conclusion
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is a chemical compound with potential applications in various scientific research studies. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. Further studies are needed to determine the full potential of this compound in scientific research.
合成法
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4,5-trimethylphenol with thionyl chloride to form 2,4,5-trimethylphenyl chlorosulfonate. This compound is then reacted with sodium azide to form 2,4,5-trimethylphenyl azidosulfonate. The resulting compound is then reacted with thioacetamide to form N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide.
科学的研究の応用
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide has potential applications in various scientific research studies. This compound has been shown to have antimicrobial properties and can be used in studies related to bacterial and fungal infections. It has also been shown to have anti-inflammatory properties and can be used in studies related to inflammation and autoimmune diseases.
特性
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-6-11(3)12(7-10(9)2)18-8-13(17)16-14-15-4-5-19-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPPXQHHCJRRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)


![4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)


![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)

![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)
![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)